molecular formula C11H10ClNO4S B13207859 3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13207859
M. Wt: 287.72 g/mol
InChI Key: CPVDWVKFPVBWAN-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to the oxazole ring, which is further substituted with a sulfonyl chloride group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 3-ethoxyphenyl magnesium chloride with 1,2-oxazole-5-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is typically performed at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and biaryl compounds, depending on the specific reaction and reagents used.

Scientific Research Applications

3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in the synthesis of enzyme inhibitors and other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride
  • 3-(3-Propoxyphenyl)-1,2-oxazole-5-sulfonyl chloride
  • 3-(3-Butoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

Uniqueness

3-(3-Ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. The ethoxy group can also affect the compound’s solubility and interaction with other molecules, making it distinct from its methoxy, propoxy, and butoxy analogs .

Properties

Molecular Formula

C11H10ClNO4S

Molecular Weight

287.72 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C11H10ClNO4S/c1-2-16-9-5-3-4-8(6-9)10-7-11(17-13-10)18(12,14)15/h3-7H,2H2,1H3

InChI Key

CPVDWVKFPVBWAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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